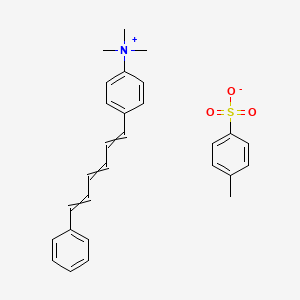
N,N,N-trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium 4-toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylammonium diphenylhexatriene (TMA-DPH) is a cationic derivative of diphenylhexatriene (DPH). It is widely used as a fluorescent probe for studying membrane dynamics and fluidity in living cells. TMA-DPH has unique properties that allow it to incorporate rapidly into plasma membranes and remain localized on the cell surface, making it an excellent tool for specific plasma membrane fluidity measurements .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethylammonium diphenylhexatriene involves the modification of diphenylhexatriene by introducing a trimethylammonium group. This modification enhances the localization of the probe in the membrane surface. The synthetic route typically involves the following steps:
Preparation of Diphenylhexatriene: Diphenylhexatriene is synthesized through a series of reactions involving the coupling of phenyl groups with hexatriene.
Introduction of Trimethylammonium Group: The trimethylammonium group is introduced through a quaternization reaction, where a tertiary amine is reacted with an alkyl halide to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of trimethylammonium diphenylhexatriene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
Trimethylammonium diphenylhexatriene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, which can alter the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced aromatic compounds.
Scientific Research Applications
Trimethylammonium diphenylhexatriene has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study the dynamics and fluidity of lipid bilayers and membranes.
Biology: Employed in cell biology to investigate membrane properties and interactions.
Medicine: Utilized in medical research to study the effects of drugs on cell membranes and to monitor membrane-related processes.
Industry: Applied in the development of biosensors and diagnostic tools that rely on membrane interactions
Mechanism of Action
Trimethylammonium diphenylhexatriene exerts its effects by incorporating into the lipid bilayer of cell membranes. The trimethylammonium group anchors the compound at the outer leaflet of the lipid bilayer, while the diphenylhexatriene moiety interacts with the hydrophobic core of the membrane. This localization allows the compound to report on membrane fluidity and dynamics through changes in fluorescence anisotropy .
Comparison with Similar Compounds
Similar Compounds
Diphenylhexatriene (DPH): The parent compound of trimethylammonium diphenylhexatriene, used as a general fluorescent probe for membrane studies.
Trimethylammoniumphenylhexatriene (TMA-PH): Another derivative with similar properties but different localization within the membrane
Uniqueness
Trimethylammonium diphenylhexatriene is unique due to its rapid incorporation into plasma membranes and its specific localization on the cell surface. This makes it particularly useful for studying membrane fluidity in intact living cells, providing more accurate and specific measurements compared to other probes .
Properties
IUPAC Name |
4-methylbenzenesulfonate;trimethyl-[4-(6-phenylhexa-1,3,5-trienyl)phenyl]azanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N.C7H8O3S/c1-22(2,3)21-17-15-20(16-18-21)14-8-5-4-7-11-19-12-9-6-10-13-19;1-6-2-4-7(5-3-6)11(8,9)10/h4-18H,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKARERKEBVSZCX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)C1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














